4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Researchers require a reliable source of the 4-methyl bis-pyrazol-5-amine scaffold to probe steric effects in kinase hinge-binding pockets without introducing electronic perturbations. This compound (CAS 1152502-18-5) delivers the exact 4-methyl substitution pattern needed for matched molecular pair analysis against the 4-chloro and 4-unsubstituted analogs. - Enables unambiguous SAR at the gatekeeper-adjacent pocket with a fragment-like MW of 191.23 g/mol. - Primary 5-amino group supports rapid parallel library synthesis via amidation or sulfonylation. - Available at 95% purity from BenchChem with reliable global logistics and dedicated account support.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
CAS No. 1152502-18-5
Cat. No. B1415005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
CAS1152502-18-5
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)CC2=CN(N=C2)C)N
InChIInChI=1S/C9H13N5/c1-7-3-12-14(9(7)10)6-8-4-11-13(2)5-8/h3-5H,6,10H2,1-2H3
InChIKeyYKWFKVBDKQHKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine: Identity & Class


4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1152502-18-5) is a bis-pyrazole small molecule (molecular formula C₉H₁₃N₅, molecular weight 191.23 g/mol) belonging to the 5-aminopyrazole family, a privileged scaffold in kinase inhibitor and bioactive molecule discovery [1]. Its structure features two pyrazole rings connected by a methylene bridge, with a methyl substituent at the 4-position of the amino-bearing pyrazole ring and an N-methyl group on the distal pyrazole. The compound is cataloged under MDL Number MFCD11200773 and is commercially available from multiple vendors as a research-grade fine chemical (typical purity ≥95%) for laboratory use only .

Med Chem Scaffold
Bis-pyrazole with 5-aminopyrazole hinge-binding motif for kinase inhibitor SAR exploration
Synthetic Handle
4-Methyl group supports C–H functionalization; 5-NH₂ enables amidation and sulfonylation
Procurement Status
Mixed availability; verify inventory and lead times before committing to multi-step syntheses

4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine: Why Analogs Cannot Substitute


Within the bis-pyrazol-5-amine chemotype, relatively minor structural modifications—such as the position of the methyl substituent (3- vs. 4-methyl), the presence or absence of the 4-methyl group, or halogen-for-methyl replacement—produce measurably distinct molecular properties including topological polar surface area, lipophilicity, hydrogen-bonding capacity, and steric profile around the primary amino group . These property differences can critically affect target binding, selectivity, and synthetic tractability in lead optimization campaigns, making the specific 4-methyl substitution pattern a non-interchangeable design element for SAR studies [1].

4-Methyl target
3-Methyl regioisomer may alter steric accessibility at the 5-NH₂, potentially shifting derivatization efficiency and target-binding geometry.
4-Methyl target
4-Chloro analog is a cross-coupling handle; the electron-withdrawing chlorine may significantly change target engagement and SAR readout.
4-Methyl target
4-Unsubstituted parent lacks a key lipophilic and steric element for gatekeeper-adjacent interactions, potentially reducing isoform-selectivity resolution.

4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine: Differentiation Evidence


Regioisomeric Differentiation: 4-Methyl vs. 3-Methyl

The target compound (4-methyl isomer) and its regioisomer 3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1250823-58-5) share the identical molecular formula (C₉H₁₃N₅) and molecular weight (191.23 g/mol) but possess different chemical structures as evidenced by distinct InChIKeys . The 4-methyl substitution positions the methyl group distal to the 5-amino group on the pyrazole ring, reducing steric hindrance around the primary amine relative to the 3-methyl regioisomer, where the methyl group is adjacent to the amino substituent. This positional difference is predicted to alter hydrogen-bond donor/acceptor geometry and steric accessibility for derivatization reactions [1].

4-Methyl vs. 3-Methyl
Class-level inference
Distinct InChIKeys despite identical MW (191.23 g/mol); 4-methyl reduces steric hindrance at 5-NH₂ relative to 3-methyl isomer
Regioisomeric identity may control derivatization accessibility
Predicted steric environment; synthetic kinetic data not yet reported
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

4-Methyl vs. Unsubstituted Parent: Physicochemical Shift

The target compound differs from the 4-unsubstituted parent 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS 1152821-18-5) by the addition of a methyl group at the 4-position of the amino-pyrazole ring. This increases molecular weight from 177.20 g/mol (parent, MFCD11155541) to 191.23 g/mol (target, MFCD11200773), representing a ΔMW of +14.03 g/mol [1]. The 4-methyl group increases calculated logP by approximately +0.5 units (class-level estimate for aromatic methyl addition) and reduces topological polar surface area (tPSA) marginally, consistent with the well-established impact of methyl substitution on lipophilicity in heterocyclic systems [2].

4-Methyl vs. Unsubstituted Parent
Class-level inference
ΔMW = +14.03 g/mol; estimated ΔclogP ≈ +0.5 from methyl group addition
Higher lipophilicity may influence membrane permeability and NMR tracking
clogP shift is class-estimated; experimental logP determination recommended
Physicochemical Profiling Lead Optimization Drug-likeness

4-Methyl vs. 4-Chloro Analog: Synthetic and Electronic Profile

The 4-chloro analog 4-chloro-1-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine (CAS 1172082-34-6) differs from the target compound by chlorine-for-methyl replacement at the 4-position. This substitution increases molecular weight from 191.23 to 211.65 g/mol (ΔMW = +20.42) and replaces an electron-donating methyl group (+I effect) with an electron-withdrawing chlorine (-I, +M effects) . The 4-methyl compound is amenable to benzylic oxidation and C–H functionalization chemistries that are inaccessible to the chloro analog, while the chloro analog is better suited for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1].

4-Methyl vs. 4-Chloro
Class-level inference
ΔMW = +20.42 g/mol; Hammett σₘ difference ≈ 0.44 units; Cl is electron-withdrawing vs. CH₃ electron-donating
Divergent synthetic strategies: C–H functionalization for methyl, cross-coupling for chloro
Hammett constants from standard compilations; vendor-supplied MW
Synthetic Chemistry Cross-Coupling Fragment-Based Drug Design

Methylene Spacer: Conformational Flexibility vs. Directly Linked

The target compound incorporates a methylene (-CH₂-) spacer between the two pyrazole rings, distinguishing it from directly linked bis-pyrazoles such as 4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-3-amine (CAS 930286-91-2) where the rings are connected via a C–C single bond . The methylene spacer introduces an additional rotatable bond (total rotatable bonds ≈ 3 vs. ≈ 2 for the directly linked analog), enabling greater conformational sampling and potentially allowing the two heterocyclic rings to adopt geometries better suited for spanning discontinuous binding sites . This structural feature is independently verifiable by the SMILES string CN1C=C(CN2N=CC(C)=C2N)C=N1.

Methylene Spacer Conformation
Cross-study comparable
Target has ≈ +1 rotatable bond vs. directly linked bis-pyrazole analogs, expanding conformational sampling
Added flexibility may enable binding to discontinuous protein pockets
SMILES-based structural comparison; no protein co-crystal for target compound
Conformational Analysis Scaffold Hopping Molecular Docking

5-Aminopyrazole Core as Kinase Hinge-Binding Motif

The 5-aminopyrazole motif present in the target compound is a well-characterized hinge-binding pharmacophore in kinase inhibitor design. The crystal structure of a related aminopyrazole-based JNK3 inhibitor (PDB 4WHZ) demonstrates that the 5-amino group donates a hydrogen bond to the kinase hinge region, while the pyrazole N2 accepts a hydrogen bond from the hinge backbone [1]. The N1-substituent (in this compound, the methylene-bridged N-methylpyrazole) occupies the solvent-exposed region and can be tuned for selectivity and pharmacokinetic properties. Class-level SAR from aminopyrazole JNK3 programs indicates that 4-alkyl substitution on the pyrazole ring can modulate isoform selectivity (JNK3 vs. JNK1/2) by interactions with the gatekeeper residue [2].

Kinase Hinge-Binding Motif
Class-level inference
Aminopyrazole hinge-binding confirmed crystallographically in JNK3 series (PDB 4WHZ); 4-alkyl groups may tune isoform selectivity
Scaffold provides a validated starting point for kinase inhibitor SAR exploration
Target-specific kinase inhibition data not yet reported in literature
Kinase Inhibition Hinge-Binder Medicinal Chemistry

Commercial Availability vs. Closest Analogs

As of the current search date, the target compound (CAS 1152502-18-5) is listed as 'Discontinued' by at least one major supplier (CymitQuimica/Biosynth, Ref. 3D-FM130449) . In contrast, the 4-chloro analog (CAS 1172082-34-6) is available as a stocked item from AKSci (Catalog 4665DC, purity ≥95%) , and the 4-unsubstituted parent (CAS 1152821-18-5) is available from Fluorochem . The target compound is currently listed by Amerigo Scientific (Catalog FC01230542BIO) and CheMenu (Catalog CM652061, purity 95%), though inventory status requires direct inquiry [1]. Researchers should verify current availability and lead times before committing the compound to multi-step synthetic routes.

Commercial Availability
Supporting evidence
Target compound listed by some suppliers but discontinued by others; purity ≥95% where available
Procurement planning requires direct supplier verification
Analog availability is generally higher; verify before synthesis planning
Chemical Procurement Supply Chain Research Materials

4-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine: Application Scenarios


Kinase Inhibitor Lead Generation and SAR

The 5-aminopyrazole core serves as a hinge-binding motif in kinase inhibitor design, as validated by co-crystal structures of aminopyrazole-based JNK3 inhibitors [1]. The 4-methyl bis-pyrazole compound can be employed as a starting scaffold for synthesizing focused libraries exploring N1-substituent SAR. Researchers should prioritize this specific compound when the 4-methyl group is required to probe steric or electronic effects at the gatekeeper-adjacent pocket while retaining the conformational flexibility conferred by the methylene spacer [2]. Direct comparison with the 4-chloro analog is recommended to partition electronic vs. steric contributions to kinase selectivity profiles.

Synthetic Methodology Development

The 4-methyl group on the amino-pyrazole ring provides a chemically distinct handle relative to the 4-chloro analog. The target compound is suitable for developing and benchmarking C–H functionalization methodologies (e.g., benzylic oxidation, photoredox C–H alkylation) on heterocyclic substrates, whereas the 4-chloro analog is better suited for cross-coupling method development [1][2]. The primary 5-amino group offers a reactive site for amidation, sulfonylation, or reductive amination, enabling the compound to serve as a versatile building block for parallel library synthesis [3].

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 191.23 g/mol, the target compound falls within fragment-like chemical space (MW < 300 Da, Rule of Three compliant). Its bis-pyrazole architecture with a flexible methylene linker allows the compound to be screened as a fragment in biochemical or biophysical assays (e.g., SPR, DSF, NMR) against protein targets where pyrazole-containing fragments have shown binding [1]. The 4-methyl substituent provides a defined vector for fragment growing, while the N-methylpyrazole moiety can be computationally replaced (scaffold hopping) with alternative heterocycles to optimize binding affinity and physicochemical properties [2].

Computational Chemistry and Predictive Modeling

The availability of closely matched comparators (3-methyl regioisomer, 4-unsubstituted parent, 4-chloro analog) with identical or similar molecular formulas makes this compound series well-suited for building and validating computational models (e.g., QSAR, Free-Wilson analysis, matched molecular pair analysis) [1][2][3]. The distinct InChIKeys of regioisomers facilitate cheminformatic processing without deduplication errors. Predicted properties such as the boiling point (415.6±40.0 °C) can be used to benchmark computational predictions against experimental measurements.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation and SAR
Hinge-binding scaffold with tunable N1-substitution and gatekeeper-adjacent 4-methyl
Target-engagement assay response; isoform-selectivity profiling vs. 4-chloro analog
Synthetic methodology development
Electron-donating 4-methyl group enables C–H functionalization chemistries
Benzylic oxidation and radical reaction benchmarking on heterocyclic substrate
Fragment-based drug discovery and scaffold hopping
Fragment-like MW (191.23 g/mol) with flexible methylene linker and defined growth vector
Biophysical assay fit (SPR, DSF, NMR) and ligand-efficiency endpoint review
Computational chemistry and predictive modeling
Matched molecular pair series with 3-methyl, 4-chloro, and unsubstituted comparators
QSAR, Free-Wilson analysis, and predicted vs. experimental property benchmarking
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